molecular formula C6H4ClN3OS B13106008 3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride CAS No. 54681-69-5

3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride

Katalognummer: B13106008
CAS-Nummer: 54681-69-5
Molekulargewicht: 201.63 g/mol
InChI-Schlüssel: LAWPZKANECIWGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylimidazole with thiocarbonyl diimidazole, followed by chlorination using thionyl chloride or oxalyl chloride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.

    Oxidation and Reduction:

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are often determined through experimental studies and molecular docking simulations .

Eigenschaften

CAS-Nummer

54681-69-5

Molekularformel

C6H4ClN3OS

Molekulargewicht

201.63 g/mol

IUPAC-Name

3-methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride

InChI

InChI=1S/C6H4ClN3OS/c1-3-9-12-6-4(5(7)11)8-2-10(3)6/h2H,1H3

InChI-Schlüssel

LAWPZKANECIWGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NSC2=C(N=CN12)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.